(3R,4S)-4-ethylpyrrolidine-3-carboxylic acid
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Overview
Description
(3R,4S)-4-ethylpyrrolidine-3-carboxylic acid is a chiral compound belonging to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility. The specific stereochemistry of this compound makes it an interesting subject for research in asymmetric synthesis and chiral catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, using chiral catalysts. Another method includes the cyclization of nitrogen-containing unsaturated compounds with external nucleophilic reagents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and enantioselectivity, ensuring the production of the desired stereoisomer .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylates or ketones, while reduction can produce alcohols .
Scientific Research Applications
(3R,4S)-4-ethylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity and leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor modulation, and signal transduction .
Comparison with Similar Compounds
- Pyrrolidine-2-carboxylic acid
- 4-methylpyrrolidine-3-carboxylic acid
- 3-ethylpyrrolidine-2-carboxylic acid
Comparison: (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Compared to other similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications. The presence of the ethyl group at the 4-position and the specific (3R,4S) configuration contribute to its unique characteristics .
Properties
IUPAC Name |
(3R,4S)-4-ethylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-5-3-8-4-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDVWSDMFBDMGI-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CNC[C@@H]1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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